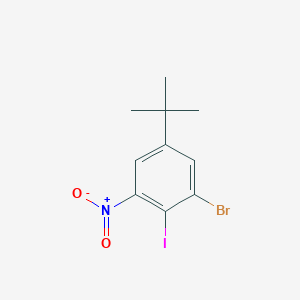
2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile typically involves the condensation of appropriate aldehydes with malononitrile and ammonium acetate under reflux conditions in the presence of ethanol as a solvent . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
- 2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile
- 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
Uniqueness: 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-propylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H19N3O/c1-4-5-14-11(2)20-17(19)15(10-18)16(14)12-6-8-13(21-3)9-7-12/h6-9H,4-5H2,1-3H3,(H2,19,20) |
InChI Key |
HDEIDNLPJKRMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


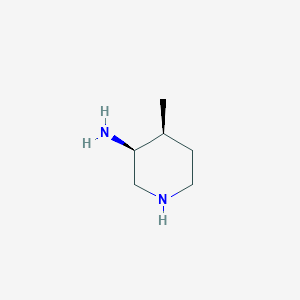
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
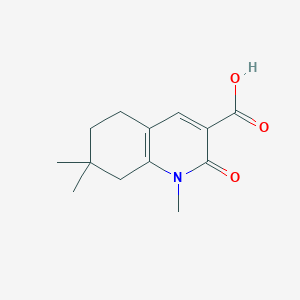
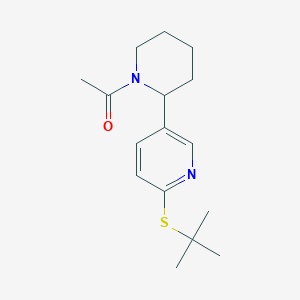
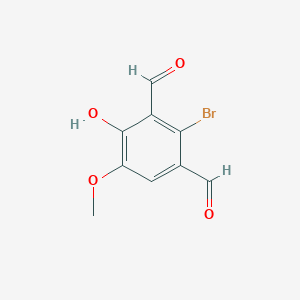
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)

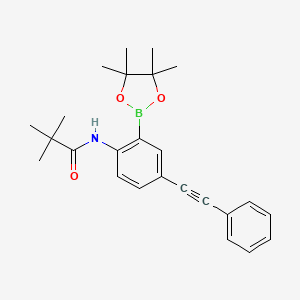
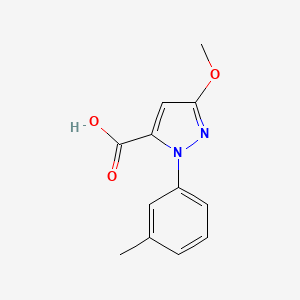
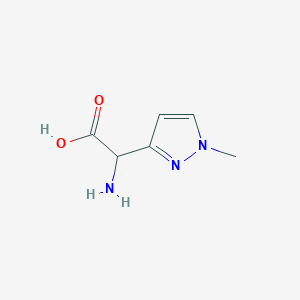

![Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B12996138.png)
